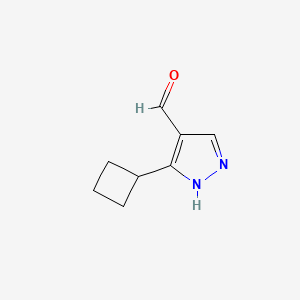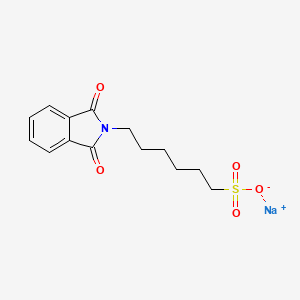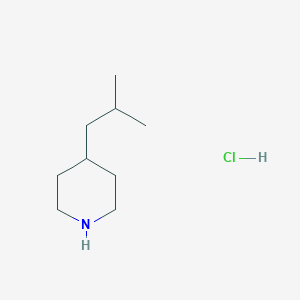
4-(2-Methylpropyl)piperidine hydrochloride
Overview
Description
“4-(2-Methylpropyl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1019852-12-0 . It has a molecular weight of 177.72 and is typically found in powder form .
Physical and Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 177.72 . The compound’s other physical and chemical properties are not explicitly mentioned in the literature.Scientific Research Applications
Pharmacological Potential in Alzheimer's and Vascular Dementia
Donepezil, a derivative closely related to the 4-(2-Methylpropyl)piperidine structure, is recognized for its role in treating mild-to-moderate Alzheimer's disease. It operates as a reversible central acetylcholinesterase inhibitor, enhancing cognitive function and delaying deterioration in patients with Alzheimer's and potentially those with vascular dementia as well. The compound's pharmacokinetics suggest it is well-tolerated, with a recommendation for single bedtime doses due to its long elimination half-life, indicating a promising area for further exploration in neurological conditions beyond Alzheimer's disease (Román & Rogers, 2004).
Neuroreceptor Binding and Pharmacological Diversity
Piperidine derivatives, including 4-(2-Methylpropyl)piperidine, play a critical role in the development of pharmaceuticals targeting D2-like receptors. These compounds, featuring arylcycloalkylamine structures, are instrumental in enhancing the potency and selectivity of ligand-receptor interactions, underscoring their significance in antipsychotic agents. The exploration of pharmacophoric groups within these derivatives reveals their contribution to the specificity and effectiveness of receptor binding, presenting a valuable pathway for the creation of more targeted and efficacious medications (Sikazwe et al., 2009).
Bioactive and Therapeutic Properties of Piperine
Piperine, a major principle of black pepper, demonstrates a wide array of physiological effects beneficial for human health, including antimicrobial, immunomodulatory, hepatoprotective, and antioxidant activities. Its significance extends beyond the culinary world into medicinal applications, offering potential as a bioavailability enhancer for various therapeutic drugs. The compound's ability to influence digestive enzymes, cellular thiol status, and antioxidative molecules highlights its versatile therapeutic potential and underscores the need for further research into its mechanisms of action and potential health benefits (Srinivasan, 2007).
Piperidine Alkaloids in Medicinal Chemistry
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is foundational in the development of a myriad of drugs across therapeutic categories, including antipsychotics, antidepressants, and anticancer agents. Its structural flexibility allows for modification, leading to significant variations in medicinal potential. Research into piperidine derivatives continues to reveal their broad therapeutic applications, emphasizing the importance of this heterocycle in drug discovery and development (Rathi et al., 2016).
Safety and Hazards
The safety data sheet for “4-(2-Methylpropyl)piperidine hydrochloride” indicates that it is a hazardous substance. It has the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Piperidines, including “4-(2-Methylpropyl)piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidine derivatives have been found to interact with various receptors and enzymes, playing a significant role in the pharmaceutical industry .
Mode of Action
It’s worth noting that piperidine derivatives like meperidine are primarily kappa-opiate receptor agonists and also have local anesthetic effects .
Biochemical Pathways
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Result of Action
Piperidine derivatives have been found to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Analysis
Biochemical Properties
4-(2-Methylpropyl)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction involves the activation of the N-H bond, leading to the formation of a carbon-centered radical intermediate . This interaction is essential for the compound’s role in drug metabolism and other biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . Additionally, it affects the expression of genes involved in cell growth and survival, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to cytochrome P450 enzymes, leading to the activation of the N-H bond and subsequent formation of a carbon-centered radical intermediate . This mechanism is crucial for its role in drug metabolism and other biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal laboratory conditions, but its effects may diminish over time due to degradation . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as inhibiting cancer cell proliferation and inducing apoptosis . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes ring contraction mediated by cytochrome P450 enzymes, leading to the formation of a pyrrolidine product . This metabolic pathway is essential for the compound’s role in drug metabolism and other biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is distributed throughout the body, with a preference for certain tissues such as the liver and kidneys . Its localization and accumulation in these tissues are influenced by its interactions with specific transporters and binding proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . Its subcellular localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell.
Properties
IUPAC Name |
4-(2-methylpropyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(2)7-9-3-5-10-6-4-9;/h8-10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPQIYIBUAZNBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


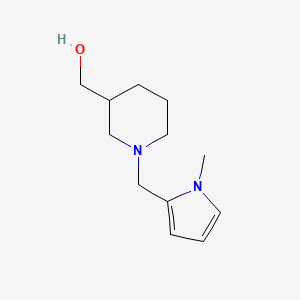
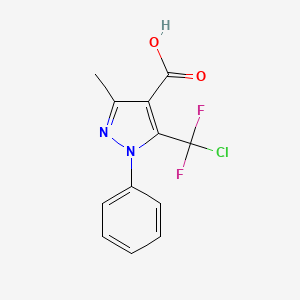
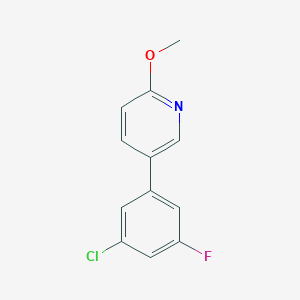
![6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1473486.png)

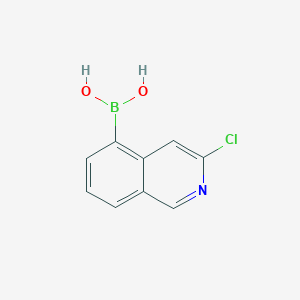

![2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473492.png)
![2-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473497.png)
